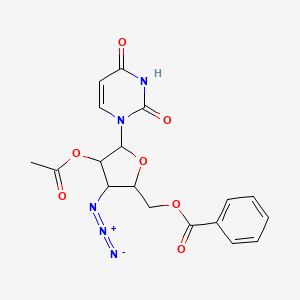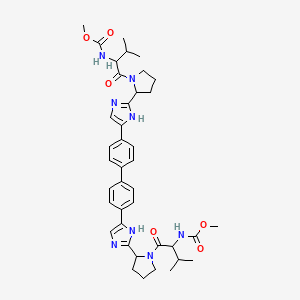
Quercetin 3-rutinoside 7-galactoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quercetin 3-rutinoside 7-galactoside: is a flavonoid glycoside compound found in various plants. It is known for its potent antioxidant properties and is commonly studied for its potential health benefits. This compound is a derivative of quercetin, a well-known flavonoid, and is often found in fruits, vegetables, and certain herbs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3-rutinoside 7-galactoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases to attach sugar moieties to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as fruits and vegetables. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound. Alternatively, biotechnological methods using engineered microorganisms can be employed to produce the compound on a larger scale.
化学反应分析
Types of Reactions: Quercetin 3-rutinoside 7-galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
Quercetin 3-rutinoside 7-galactoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in cellular and molecular biology research.
Medicine: Research has shown potential therapeutic effects in treating conditions such as cardiovascular diseases, diabetes, and cancer due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the food and cosmetic industries for its antioxidant properties, which help in preserving products and enhancing their health benefits.
作用机制
The mechanism of action of quercetin 3-rutinoside 7-galactoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Key targets include enzymes such as cyclooxygenase and lipoxygenase, as well as signaling pathways like the NF-κB pathway.
相似化合物的比较
Quercetin 3-rutinoside 7-galactoside can be compared with other similar flavonoid glycosides:
Quercetin 3-glucoside: Similar in structure but with a glucose moiety instead of rutinoside and galactoside.
Quercetin 3-rutinoside: Lacks the additional galactoside moiety.
Quercetin 3-galactoside: Contains only a galactoside moiety without the rutinoside.
Uniqueness: The presence of both rutinoside and galactoside moieties in this compound provides unique properties, such as enhanced solubility and bioavailability, compared to other quercetin derivatives.
Conclusion
This compound is a compound of significant interest due to its potent antioxidant and anti-inflammatory properties. Its unique structure and diverse applications in various fields make it a valuable subject of scientific research.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUFXPFDJYNCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50867-29-3 |
Source


|
| Record name | Quercetin 3-rutinoside 7-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)


![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)

![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)







